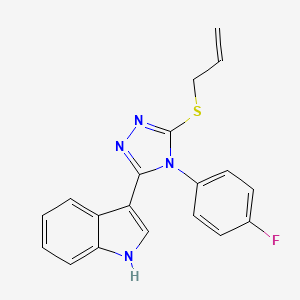![molecular formula C13H18N6O2 B2558418 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-14-6](/img/structure/B2558418.png)
1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazines, which are nitrogen-containing heterocycles, are a class of compounds that the molecule belongs to . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of triazines can be achieved by the trimerization of nitrile and cyanide compounds . More specialized methods are known for the synthesis of the 1,2,3- and 1,2,4-triazines . The 1,2,4-isomer can be prepared from the condensation of 1,2-dicarbonyl compounds with amidrazones .
Molecular Structure Analysis
The molecular structure of triazines is characterized by a planar six-membered benzene-like ring with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .
Chemical Reactions Analysis
Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .
Applications De Recherche Scientifique
Syntheses and Biological Activities
Antitumor Activity : Novel heterocycles related to the chemical structure of interest have been synthesized and examined for their biological activities. Some of these compounds have shown activity against leukemia and have been explored for their vascular relaxing effects, although potent activity was not observed in the latter case (Ueda et al., 1987).
Antiviral and Anti-HIV Activities : Another area of research has involved the synthesis of nucleoside and nucleotide analogues, including the design of compounds with moderate activity against viruses such as rhinovirus and parainfluenza at non-toxic dosage levels (Kim et al., 1978). Additionally, compounds have been synthesized with the intent of establishing new candidates with antineoplastic and antimicrobial activities. Some of these compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity (Ashour et al., 2012).
Antimicrobial Activity : Research has also focused on creating heterocycles through interactions with various reagents, leading to triazine derivatives with potential as anti-tumor agents. Some newly synthesized compounds showed activity against human breast and liver carcinoma cell lines (Badrey & Gomha, 2012).
Chemical Synthesis and Properties
Chemical Synthesis : The synthesis of derivatives and analogs of the compound of interest involves various chemical reactions, leading to the creation of novel compounds with potential for further biological application. This includes the development of methods for synthesizing [1,2,4]triazino[3,2-f]purines and related compounds, demonstrating the versatility of these chemical frameworks in generating biologically active molecules (Ueda et al., 1988).
Crystal Structure and Interaction Studies : Studies on the crystal structure of divalent metal aquacomplexes with derivatives of the compound of interest reveal insights into the second coordination sphere interactions. These findings contribute to understanding the structural basis of the compound's interactions and potential reactivity (Maldonado et al., 2009).
Propriétés
IUPAC Name |
1,7-diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-5-17-11(20)9-10(16(4)13(17)21)14-12-18(9)7-8(3)15-19(12)6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFDJBHRVNKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610366 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)
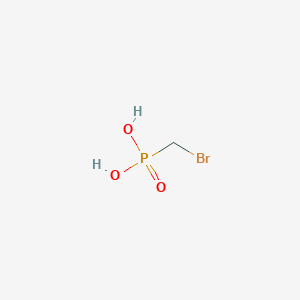

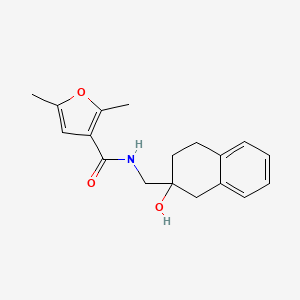

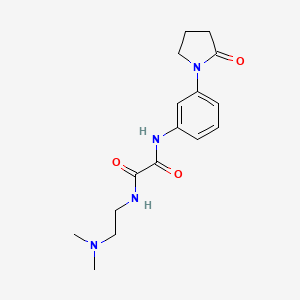
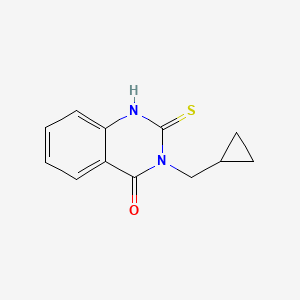
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
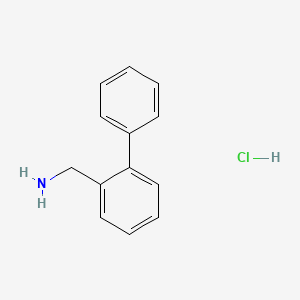
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
